

The Biological Versatility of 3,5-Dimethoxybenzohydrazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzohydrazide

Cat. No.: B1297025

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An In-depth Exploration of a Key Synthetic Scaffold and its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzohydrazide is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. While the direct biological activities of **3,5-dimethoxybenzohydrazide** itself are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides a comprehensive overview of the synthesis of **3,5-dimethoxybenzohydrazide** and the biological activities of its key derivatives, with a focus on quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support further research and drug development endeavors.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azomethine group ($-NHN=CH-$). This structural motif imparts a diverse range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. **3,5-Dimethoxybenzohydrazide** represents a key building block in the

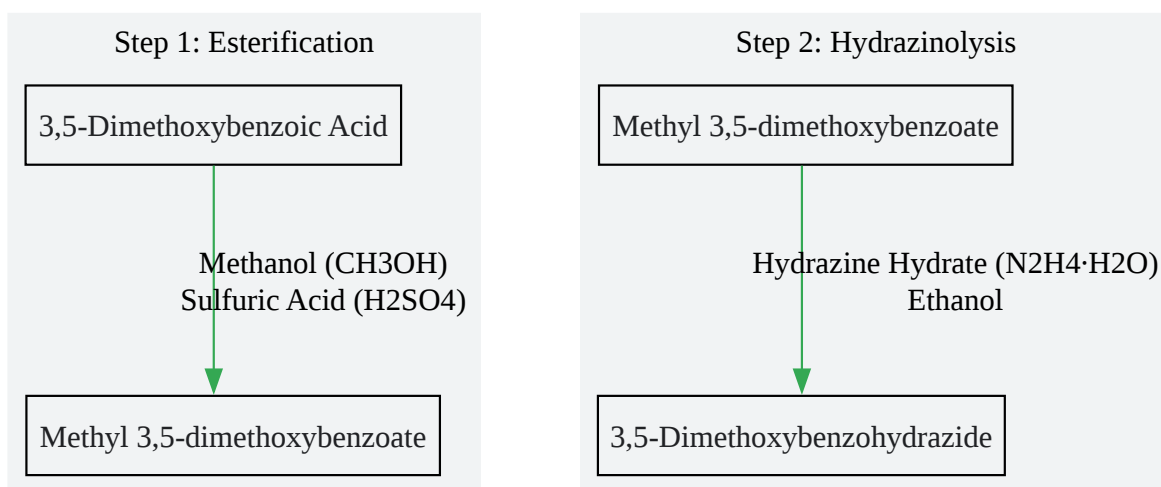
generation of novel hydrazone derivatives, where the dimethoxy-substituted phenyl ring can be strategically modified to enhance potency and selectivity against various biological targets. This guide will delve into the synthesis of this core scaffold and explore the biological activities of its derivatives, providing researchers with the necessary information to leverage this compound in their research.

Synthesis of 3,5-Dimethoxybenzohydrazide and Derivatives

The synthesis of **3,5-dimethoxybenzohydrazide** is typically achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide. Subsequent condensation with various aldehydes or ketones produces a diverse library of N'-substituted benzohydrazide derivatives.

Synthesis of 3,5-Dimethoxybenzohydrazide

A common synthetic route involves the esterification of 3,5-dimethoxybenzoic acid followed by hydrazinolysis.

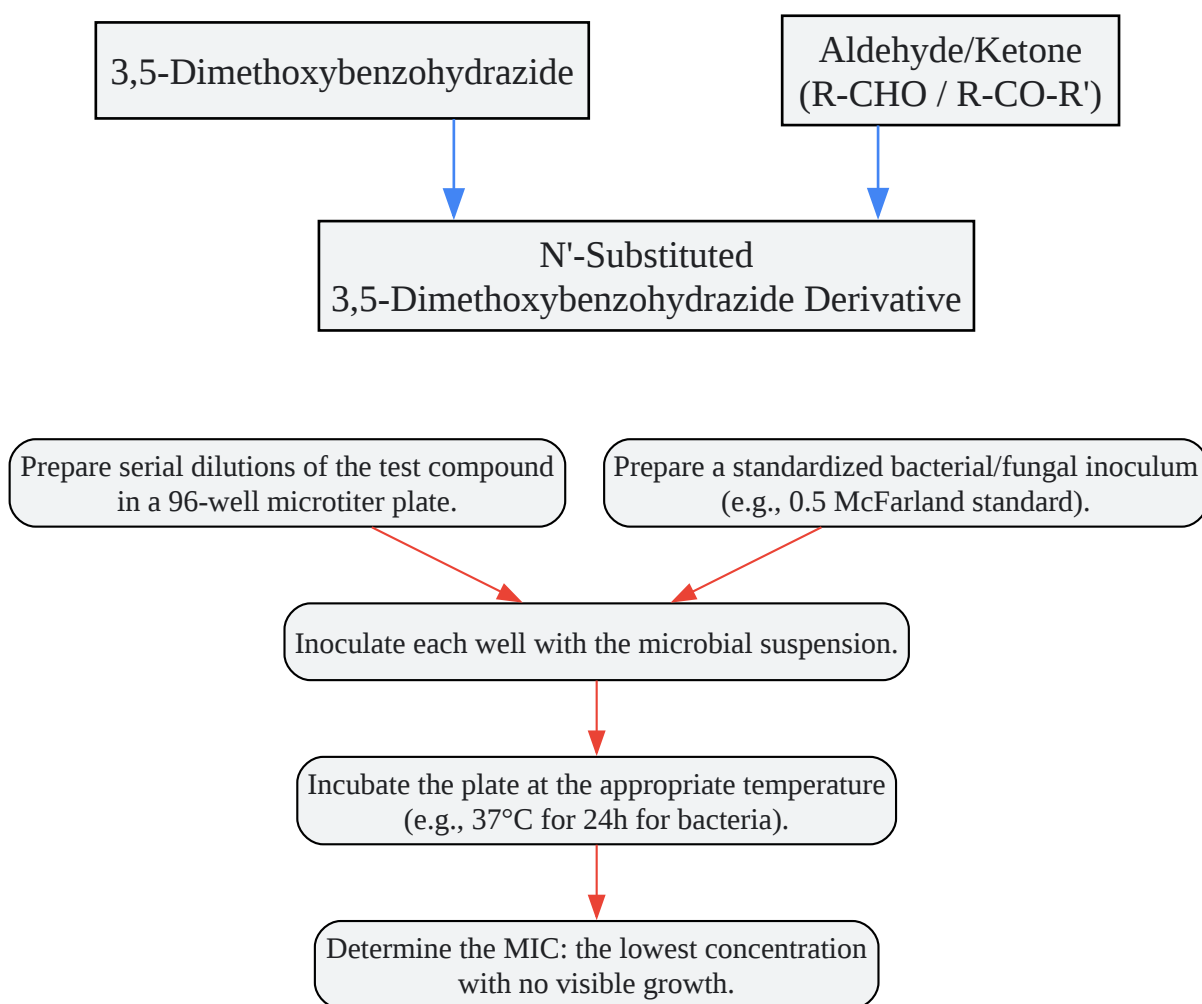


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Synthetic pathway for **3,5-Dimethoxybenzohydrazide**.

Synthesis of N'-Substituted Benzohydrazide Derivatives

The hydrazide serves as a nucleophile, reacting with the electrophilic carbonyl carbon of an aldehyde or ketone to form a hydrazone via a condensation reaction.



Seed cancer cells in a 96-well plate and allow to adhere.

Treat cells with various concentrations of the test compound for a specified time (e.g., 48-72h).

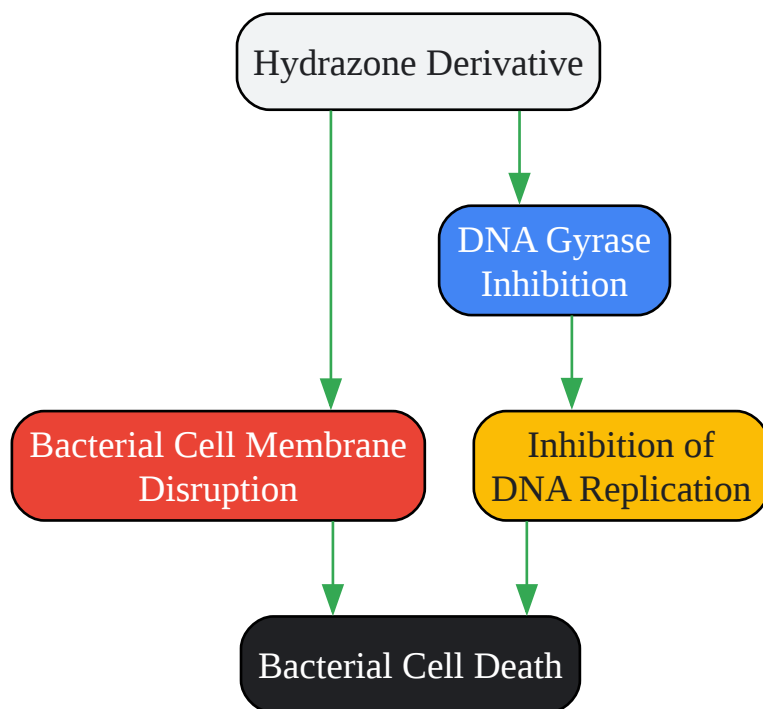
Add MTT solution to each well and incubate (e.g., 37°C for 4h).

Solubilize the formazan crystals with a solvent (e.g., DMSO).

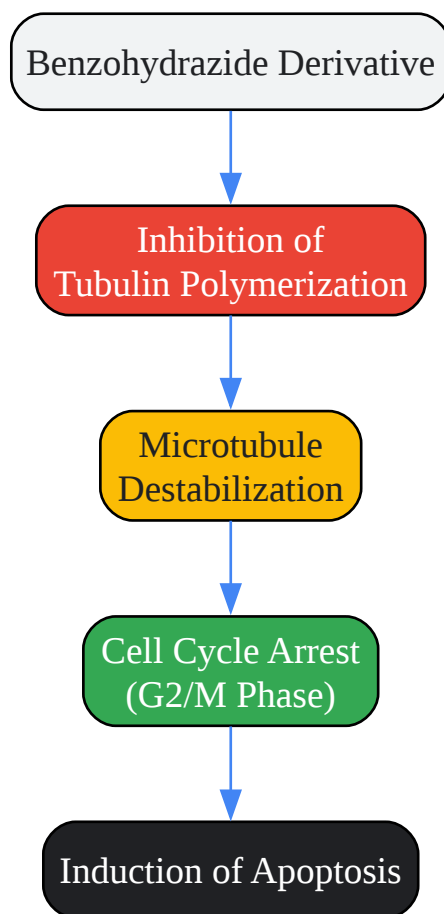
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Calculate cell viability and IC50 values.

Proposed Antimicrobial Mechanisms of Hydrazones



Proposed Anticancer Mechanism



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